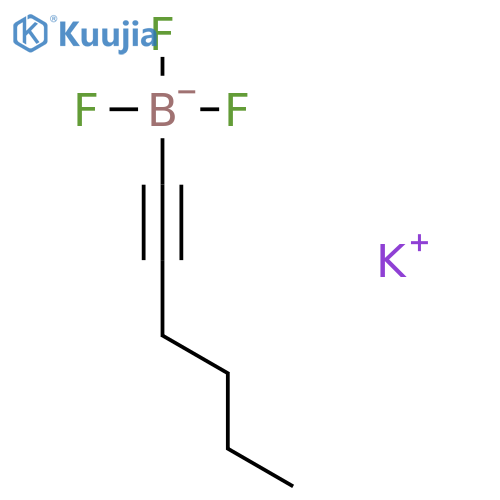

Cas no 244301-59-5 (Potassium Trifluoro(hex-1-yn-1-yl)borate)

244301-59-5 structure

商品名:Potassium Trifluoro(hex-1-yn-1-yl)borate

Potassium Trifluoro(hex-1-yn-1-yl)borate 化学的及び物理的性質

名前と識別子

-

- Borate(1-), trifluoro-1-hexynyl-, potassium, (T-4)-

- POTASSIUM 1-HEXYNYLTRIFLUOROBORATE

- Potassium trifluoro(hex-1-yn-1-yl)borate

- potassium,trifluoro(hex-1-ynyl)boranuide

- MFCD11052661

- POTASSIUM TRIFLUORO(HEX-1-YN-1-YL)BORANUIDE

- AKOS025392239

- potassium;trifluoro(hex-1-ynyl)boranuide

- CS-0328247

- AS-1003

- DTXSID70635601

- Potassiumtrifluoro(hex-1-yn-1-yl)borate

- Potassium trifluoro(hex-1-yn-1-yl)borate(1-)

- 244301-59-5

- Potassium Trifluoro(hex-1-yn-1-yl)borate

-

- MDL: MFCD11052661

- インチ: InChI=1S/C6H9BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2-4H2,1H3;/q-1;+1

- InChIKey: MGIWEDIHUKYZIG-UHFFFAOYSA-N

- ほほえんだ: CCCCC#C[B-](F)(F)F.[K+]

計算された属性

- せいみつぶんしりょう: 188.03900

- どういたいしつりょう: 188.0386464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 152

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0.00000

- LogP: 2.56660

Potassium Trifluoro(hex-1-yn-1-yl)borate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P699085-50mg |

Potassium Trifluoro(hex-1-yn-1-yl)borate |

244301-59-5 | 50mg |

$ 65.00 | 2022-06-03 | ||

| TRC | P699085-100mg |

Potassium Trifluoro(hex-1-yn-1-yl)borate |

244301-59-5 | 100mg |

$ 80.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P10454-1g |

Potassium 1-hexynyltrifluoroborate |

244301-59-5 | 95% | 1g |

526.0CNY | 2021-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-272047-1 g |

Potassium 1-hexynyltrifluoroborate, |

244301-59-5 | 1g |

¥1,173.00 | 2023-07-10 | ||

| Apollo Scientific | PC200095-500mg |

Potassium trifluoro(hex-1-yn-1-yl)borate |

244301-59-5 | 500mg |

£95.00 | 2024-07-20 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P10454-25g |

Potassium 1-hexynyltrifluoroborate |

244301-59-5 | 95% | 25g |

8316CNY | 2021-05-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-272047A-5 g |

Potassium 1-hexynyltrifluoroborate, |

244301-59-5 | 5g |

¥4,663.00 | 2023-07-10 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P10454-1g |

Potassium 1-hexynyltrifluoroborate |

244301-59-5 | 95% | 1g |

526CNY | 2021-05-08 | |

| Frontier Specialty Chemicals | P10454-25g |

Potassium 1-hexynyltrifluoroborate |

244301-59-5 | 25g |

$ 198.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | Y1256550-1g |

POTASSIUM 1-HEXYNYLTRIFLUOROBORATE |

244301-59-5 | 95% | 1g |

$175 | 2025-02-20 |

Potassium Trifluoro(hex-1-yn-1-yl)borate 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

244301-59-5 (Potassium Trifluoro(hex-1-yn-1-yl)borate) 関連製品

- 485338-90-7(Potassium dec-1-ynyltrifluoroborate)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 68551-17-7(Isoalkanes, C10-13)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量